Product packaging for Fluoresceinated methotrexate(Cat. No.:CAS No. 83953-11-1)

Fluoresceinated methotrexate

Cat. No.: B1229235
CAS No.: 83953-11-1
M. Wt: 842.9 g/mol
InChI Key: SDPLEBKAVNIULA-HKBQPEDESA-N
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Description

Role of Fluorescently Labeled Antifolates in Mechanistic Studies

Fluorescently labeled antifolates are indispensable in the detailed investigation of the folate pathway and the mechanisms of drugs that target it. nih.gov Antifolates, like methotrexate (B535133), work by disrupting the metabolic pathways that rely on one-carbon units supplied by folate vitamins. nih.gov The addition of a fluorescent molecule to these drugs allows researchers to directly observe their interaction with cellular components. nih.gov This visualization is critical for understanding drug uptake, intracellular localization, and binding to target enzymes such as dihydrofolate reductase (DHFR). physiology.orgbiotium.com The insights gained from these studies are instrumental in developing more effective and selective therapeutic agents. nih.govplos.org

Overview of Fluoresceinated Methotrexate as a Molecular Probe in Biological Research

This compound is a bifunctional molecule that marries the inhibitory properties of methotrexate with the vibrant signal of fluorescein (B123965). It is synthesized by chemically linking fluorescein, typically via a spacer arm, to the methotrexate molecule. physiology.orgvulcanchem.com This modification allows F-MTX to serve as a molecular probe, a substance used to detect, visualize, and study the properties of other molecules and structures within a biological system. Its primary application lies in its ability to bind to DHFR, the main target of methotrexate, enabling the quantification and localization of this enzyme within living cells using techniques like fluorescence microscopy and flow cytometry. vulcanchem.com

The fluorescent properties of F-MTX make it an invaluable tool for a variety of research applications:

Studying Drug Transport: Researchers can track the movement of F-MTX across cell membranes, providing insights into the function of transport proteins like the reduced folate carrier (RFC) and multidrug resistance-associated proteins (MRPs). physiology.orgnih.gov

Investigating Drug Resistance: F-MTX helps in identifying and characterizing mechanisms of resistance to antifolate drugs, such as the overproduction of DHFR. biotium.comvulcanchem.com

Enzyme Binding Assays: The binding of F-MTX to DHFR can be monitored, allowing for the study of enzyme kinetics and the screening of other potential drug candidates. nih.gov

Cellular Imaging: The probe enables high-resolution visualization of DHFR distribution and dynamics within cells.

Historical Development of this compound Analogues for Research Applications

The journey to create effective fluorescent probes of methotrexate began with the need to better understand its mechanism of action at a cellular level.

A significant milestone occurred in 1975 when the first fluorescein-methotrexate derivatives were synthesized. These early versions involved attaching fluorescein isothiocyanate (FITC) to methotrexate using a diaminopentane spacer. Critically, these initial conjugates demonstrated that they retained the ability to inhibit DHFR.

In 1982 , a new fluorescent derivative of methotrexate utilizing a putrescine linker was developed, proving effective in detecting methotrexate-resistant cells with amplified DHFR levels via flow cytofluorimetry. nih.gov

Further refinement came in 1986 with an optimized synthesis of a γ-linked fluorescein-methotrexate. This improved method resulted in a higher yield and produced a derivative with DHFR inhibitory activity comparable to that of unmodified methotrexate.

Throughout the 1990s and 2000s , research continued to expand the utility of F-MTX. For instance, in 1992 , a lysine-linked fluorescein-methotrexate analog, PT430, was developed. Studies during this period extensively used F-MTX to investigate transport mechanisms in various cell types, including intestinal and kidney cells, and to elucidate the role of specific transporters like MRP3. physiology.orgbenthamopenarchives.com

More recent developments have focused on creating novel fluorescent analogs and conjugates for more specific applications. This includes the synthesis of lipophilic prodrugs of methotrexate with fluorescent tags for studying their interaction with liposomal delivery systems and intracellular trafficking. nih.gov Researchers have also explored linking methotrexate to different fluorophores and oligopeptides to probe specific biological questions, though not without encountering and solving synthetic challenges. biotium.comnih.gov

Detailed Research Findings

This compound has been instrumental in a wide array of research studies, providing quantitative data on transport kinetics, enzyme inhibition, and cellular uptake.

Transport Studies

F-MTX has been a key tool in characterizing the transport of methotrexate and other folates across cellular membranes.

Intestinal Transport: In studies using rat intestinal crypt cells (IEC-6), F-MTX transport was found to be an active process, with evidence for an efflux system. physiology.org The transport of F-MTX from the apical (lumen-facing) to the basolateral (blood-facing) side of the cells was 2.5 times higher than in the opposite direction, indicating a net absorption. physiology.org This process was inhibited by MK-571, a known inhibitor of the MRP family of transporters, pointing to the involvement of these proteins in the basolateral efflux of F-MTX. physiology.org Further investigation confirmed that Mrp3 is the primary transporter responsible for this efflux in IEC-6 cells. physiology.org The uptake of F-MTX in these cells was also shown to be pH-dependent, with optimal uptake at a lower pH, consistent with the properties of the reduced folate carrier (RFC). physiology.orgnih.gov

Kidney Proximal Tubule Transport: In primary cultures of rat kidney proximal tubule cells, the cellular absorption of F-MTX was found to be concentration-dependent, indicating that these cultured cells retain the transport properties of the intact proximal tubule. benthamopenarchives.com

Choroid Plexus Transport: Research on the rat choroid plexus demonstrated that F-MTX undergoes concentrative transport from the cerebrospinal fluid to the blood. vulcanchem.com This transport involves a sodium-dependent uptake at the apical membrane and an electroneutral efflux at the basolateral membrane, potentially mediated by Oatp2 and Mrp1 transporters. vulcanchem.com

Table 1: Kinetic Parameters of this compound Transport

Cell/Tissue Type Transporter Km (μM) Vmax (pmol/cm/min) Source
Rat Jejunum Shared with MTX 0.48 ± 0.23 0.66 ± 0.24 vulcanchem.comnih.gov
IEC-6 Cell Vesicles rat Mrp3 11.0 ± 1.8 - physiology.org
Sf9 Cell Vesicles (expressing rat Mrp3) rat Mrp3 4.5 ± 1.1 - physiology.org

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax (maximum transport rate). A lower Km indicates a higher affinity of the transporter for the substrate.

Dihydrofolate Reductase (DHFR) Inhibition and Binding

While retaining the core function of methotrexate, the addition of the fluorescein moiety can influence its interaction with DHFR and transport proteins.

Enzyme Inhibition: Early studies confirmed that fluorescein-methotrexate derivatives retain potent inhibitory activity against DHFR, with Ki values (inhibition constants) in the nanomolar to low micromolar range, comparable to unmodified methotrexate.

Flow Cytometry Assays: F-MTX has been used to develop flow cytometry-based bioassays to measure plasma levels of methotrexate and other antifolates like trimetrexate (B1681579). nih.gov The principle of this assay is the dose-dependent displacement of F-MTX from intracellular DHFR by the non-fluorescent antifolate. nih.gov This method is sensitive enough to detect methotrexate and trimetrexate at nanomolar concentrations. nih.gov

Protein Interaction Assays: F-MTX is utilized in protein-fragment complementation assays (PCAs) to detect protein-protein interactions in living cells. nih.govpnas.org In this system, fragments of DHFR are fused to two proteins of interest. If the proteins interact, the DHFR fragments are brought together, reconstituting enzyme activity. The binding of F-MTX to the reconstituted DHFR provides a fluorescent signal, quantifying the protein interaction. nih.govpnas.org

Table 2: Comparative Affinity of Methotrexate and this compound for Transporters

Transporter Substrate Km (μM) Source
rat Mrp3 This compound 4.5 - 11 vulcanchem.com
rat Mrp3 Methotrexate 50 - 100 vulcanchem.com
human MRP3 Methotrexate 776 vulcanchem.com

This table highlights that F-MTX can have a significantly higher affinity for certain transporters compared to methotrexate itself.

Compound Information

Table 3: List of Compounds Mentioned

Compound Name
5(6)-carboxyfluorescein
Aminopterin
Dansyl-L-lysine
Dinitrophenol
Estradiol-17β-d-glucuronide
Fluorescein
Fluorescein isothiocyanate
This compound
Folic acid
Leucovorin
Methotrexate
MK-571
Pemetrexed
Pralatrexate
Sodium azide
Taurocholate
Trimetrexate
Vinblastine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H38N10O8S B1229235 Fluoresceinated methotrexate CAS No. 83953-11-1

Properties

CAS No.

83953-11-1

Molecular Formula

C42H38N10O8S

Molecular Weight

842.9 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid

InChI

InChI=1S/C42H38N10O8S/c1-52(20-23-19-46-36-34(47-23)35(43)50-40(44)51-36)24-8-5-21(6-9-24)37(55)49-31(38(56)57)4-2-3-15-45-41(61)48-22-7-12-28-27(16-22)39(58)60-42(28)29-13-10-25(53)17-32(29)59-33-18-26(54)11-14-30(33)42/h5-14,16-19,31,53-54H,2-4,15,20H2,1H3,(H,49,55)(H,56,57)(H2,45,48,61)(H4,43,44,46,50,51)/t31-/m0/s1

InChI Key

SDPLEBKAVNIULA-HKBQPEDESA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O

Other CAS No.

83953-11-1

Synonyms

F-MTX
fluoresceinated methotrexate
FMTX
gamma-fluoromethotrexate
MTX-F
N(alpha)-(4-amino-4-deoxy-N(10)--methylpteroyl-N(epsilon)-4'-fluoresceinthiocarbamoyl)-L-lysine trihydrate
PT 430
PT-430
PT430 cpd

Origin of Product

United States

Synthesis and Conjugation Methodologies of Fluoresceinated Methotrexate

Fundamental Principles of Methotrexate (B535133) Fluorescent Labeling

The core principle behind creating fluoresceinated methotrexate lies in covalently linking a fluorescent molecule, such as fluorescein (B123965), to the methotrexate (MTX) molecule. ontosight.ai This process, known as fluorescent labeling, allows the resulting conjugate to be detected and monitored using fluorescence-based techniques like fluorescence microscopy and flow cytometry. ontosight.aithermofisher.com

The primary challenge in this synthesis is to attach the fluorescent tag without significantly altering the biological activity of methotrexate. Methotrexate functions by inhibiting the enzyme dihydrofolate reductase (DHFR). ontosight.aibiotium.com Therefore, the conjugation strategy must preserve the structural integrity of the parts of the methotrexate molecule essential for binding to DHFR.

Specific Conjugation Strategies for this compound Synthesis

Several specific strategies have been developed to synthesize this compound, each with its own advantages and considerations.

Conjugation via Fluorescein Isothiocyanate (FITC)

A common method for fluorescently labeling methotrexate involves the use of fluorescein isothiocyanate (FITC). nih.govtandfonline.com FITC is an amine-reactive derivative of fluorescein that readily reacts with primary amine groups to form a stable thiourea (B124793) bond. umich.edu In the context of F-MTX synthesis, FITC can be reacted with an amino group on methotrexate or on a linker molecule attached to methotrexate. tandfonline.comresearchgate.net This reaction is often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govtandfonline.com

Utilization of Diaminopentane Spacers in Conjugation

To minimize potential steric hindrance from the bulky fluorescein molecule and to preserve the biological activity of methotrexate, a spacer arm is often incorporated between the drug and the fluorescent tag. nih.govtandfonline.com Diaminopentane is a frequently used spacer for this purpose. nih.govtandfonline.comnih.gov

The synthesis typically involves a two-step process. First, fluorescein isothiocyanate is reacted with an excess of diaminopentane. nih.govtandfonline.com This results in a mono-substituted product where one of the amino groups of diaminopentane has reacted with FITC, leaving the other amino group free. This intermediate, fluorescein-diaminopentane (F-DAP), can then be conjugated to methotrexate. tandfonline.com

Site-Specific Derivatization: Gamma-Linked Fluorescein Methotrexate

Methotrexate has two carboxylic acid groups, designated as alpha (α) and gamma (γ), on its glutamate (B1630785) moiety. tandfonline.comgoogle.com The γ-carboxyl group is more distal to the part of the molecule that binds to DHFR. mdpi.com Therefore, derivatization at the γ-position is preferred to maintain the inhibitory activity of methotrexate. mdpi.comnih.gov

To achieve site-specific conjugation at the γ-carboxyl group, methotrexate is first activated. nih.govtandfonline.com A common activating agent is 1-ethyl-3-(3'-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC). tandfonline.com The activated methotrexate is then reacted with the free amino group of the fluorescein-diaminopentane spacer. nih.govtandfonline.com This reaction results in the formation of an amide bond, specifically linking the fluorescein-diaminopentane to the γ-carboxyl group of methotrexate. nih.govtandfonline.com This method has been shown to produce exclusively the γ-linked isomer in good yield (greater than 40%). nih.govtandfonline.com

Conjugation through Carboxyl and Epsilon-Amino Groups

While γ-carboxylation is common, other conjugation strategies exist. It is possible to link molecules to the α-carboxyl group of methotrexate, though this can impact its biological activity. google.com Additionally, methotrexate itself has amino groups that can be targeted for conjugation. google.com However, studies have shown that linking methotrexate through its carboxyl groups, particularly the γ-carboxyl group, is generally superior for maintaining its function. plos.orgdoaj.org The choice of conjugation site is critical and depends on the intended application of the this compound.

Purification and Characterization Techniques for this compound Conjugates

After synthesis, the crude reaction mixture contains the desired this compound product, as well as unreacted starting materials and by-products. Therefore, a robust purification process is essential to isolate the pure conjugate.

A widely used method for purification is column chromatography, particularly on DEAE-cellulose. nih.govtandfonline.comtandfonline.com This technique separates molecules based on their charge. By using a gradient of a salt solution, such as ammonium (B1175870) bicarbonate, different components of the mixture can be eluted separately. nih.govtandfonline.com Exhaustive elution can effectively remove by-products, yielding the pure this compound. nih.govtandfonline.com

Once purified, the identity and purity of the this compound conjugate must be confirmed through various characterization techniques. researchgate.net

Technique Purpose Typical Findings
High-Performance Liquid Chromatography (HPLC) To assess the homogeneity and purity of the conjugate. nih.govtandfonline.comA single, sharp peak indicates a pure compound. tandfonline.com
Spectrophotometry To confirm the presence of the fluorescein moiety and determine the concentration. tandfonline.comAn absorbance maximum around 493-496 nm in a basic solution is characteristic of fluorescein. nih.gov
Fluorescence Spectroscopy To verify the fluorescent properties of the conjugate. An emission maximum around 516-521 nm when excited at approximately 494 nm.
Mass Spectrometry To determine the molecular weight of the conjugate and confirm its structure. researchgate.netThe observed molecular weight should match the calculated molecular weight of the this compound conjugate.

Molecular and Cellular Interaction Mechanisms of Fluoresceinated Methotrexate

Dihydrofolate Reductase (DHFR) Binding Dynamics

The interaction between fluoresceinated methotrexate (B535133) and DHFR is a cornerstone of its utility in biological research. The binding is characterized by high affinity and specificity, mirroring the interaction of its parent compound, methotrexate.

Competitive inhibition assays are fundamental in characterizing the binding of fluoresceinated methotrexate to DHFR. These assays demonstrate that F-MTX competes with methotrexate for the same binding site on the enzyme. In studies using flow cytometry, it has been shown that unlabeled methotrexate can displace F-MTX from intracellular DHFR in a dose-dependent manner. nih.gov This competitive displacement is the basis for a bioassay to measure plasma levels of methotrexate. nih.gov

A fluorescent analog of methotrexate, synthesized by conjugating it to fluorescein (B123965) isothiocyanate (FITC), was found to be a potent inhibitor of DHFR from both Lactobacillus casei and L1210 mouse leukemia cells, although it was about ten times less potent than methotrexate itself. nih.gov Competitive radioligand binding assays using tritiated methotrexate yielded similar results, confirming the competitive nature of the inhibition. nih.gov

The binding of this compound to DHFR is a high-affinity interaction, and various studies have determined the stoichiometry and dissociation constant (Kd) of this complex. The binding of F-MTX to reconstituted DHFR occurs in a 1:1 stoichiometric complex. pnas.org Upon binding, the fluorescence intensity of the F-MTX-DHFR complex is significantly enhanced, a phenomenon that can be leveraged to determine the binding parameters. nih.gov

The measurement of fluorescence increase upon ligand addition provides data for determining the stoichiometric ratio and dissociation constant. nih.gov One study reported a dissociation constant of 540 pM for the F-MTX-DHFR complex. pnas.org Another investigation, using a modified E. coli DHFR and monitoring fluorescence quenching, determined an equilibrium dissociation constant for the binding of methotrexate to the enzyme to be 9.5 nM. nih.govresearchgate.net

Table 1: Dissociation Constants for Methotrexate and its Analogs with DHFR

Ligand Enzyme Source Method Dissociation Constant (Kd) Reference
Fluorescein-Methotrexate Reconstituted murine DHFR Fluorescence Assay 540 pM pnas.org
Methotrexate Modified E. coli DHFR Fluorescence Titration 9.5 nM nih.govresearchgate.net

The specificity of this compound for the methotrexate binding sites on DHFR has been well-established. The observation that methotrexate competes stoichiometrically with F-MTX for binding to DHFR is a clear indicator of a shared binding site. nih.gov Furthermore, denatured DHFR does not exhibit fluorescence enhancement in the presence of F-MTX, confirming that the specific native conformation of the enzyme is required for binding. nih.gov

In cellular studies, the specificity of F-MTX for methotrexate binding sites was demonstrated by the decreased fluorescence uptake in F-MTX-treated L1210 cells when in the presence of methotrexate. nih.gov This competition confirms that F-MTX specifically targets the same intracellular binding sites as its non-fluorescent counterpart.

DHFR is central to the application of this compound in various research contexts. F-MTX is used as a probe to quantify DHFR levels in cells, which is particularly useful for studying methotrexate resistance mechanisms. nih.gov For instance, methotrexate-resistant cells that overproduce DHFR show a faster and greater uptake of fluorescence from F-MTX compared to sensitive parent cells. nih.gov

Flow cytometry-based assays using F-MTX allow for the rapid identification of cells with altered methotrexate transport or DHFR levels. pnas.org By saturating cells with F-MTX and then challenging them with unlabeled antifolates, it is possible to distinguish between different resistance mechanisms. pnas.org Cells with deficient methotrexate transport retain their fluorescence because the unlabeled drug cannot enter to displace the F-MTX from DHFR. pnas.org The binding of F-MTX to DHFR is also severely reduced in cells with certain DHFR mutations, providing a method to screen for such mutations. nih.gov

Specificity of this compound for Methotrexate Binding Sites on DHFR

Folate Receptor (FR)-Mediated Internalization Pathways

In addition to passive diffusion and transport via the reduced folate carrier, this compound can enter cells through folate receptor-mediated endocytosis. This pathway is particularly relevant in certain cancer cells that overexpress folate receptors.

The structural similarity between methotrexate and folic acid allows methotrexate and its derivatives to be recognized by folate receptors. dovepress.com However, the affinity of methotrexate for folate receptors is generally lower than that of folic acid. acs.org Studies have shown that methotrexate has a 3-fold or lower affinity for FRs compared to folic acid, with Kd values for MTX in the range of 10–100 nM. acs.org The conversion of an oxygen to a nitrogen in the pteridine (B1203161) ring of methotrexate, as compared to folic acid, reduces its ability to form a hydrogen bond at the active center of folate receptors, which contributes to this decreased binding affinity. acs.org

Despite this lower affinity, FR-mediated uptake can be a significant internalization pathway for methotrexate and its conjugates, especially in FR-positive cells. acs.org The binding of F-MTX to folate receptors on the cell surface initiates receptor-mediated endocytosis, leading to the internalization of the fluorescent drug. mdpi.com The importance of the amino groups of methotrexate in the interaction with folate receptor-α has been demonstrated, with conjugates that leave these groups free showing higher uptake in FRα-positive cells. uminho.pt

Table 2: Comparative Binding Affinities to Folate Receptors

Ligand Receptor Cell Line Binding Affinity (Kd) Reference
Methotrexate Folate Receptor - 10–100 nM acs.org
Folic Acid Folate Receptor - ~0.01 nM acs.org
[18F]p-Fluorobenzene-carbohydrazide-MTX Folate Receptor KB cells 22.52 ± 1.79 nM acs.org
[18F]2-fluoropyridine-4-carbohydrazide-MTX Folate Receptor KB cells 31.42 ± 0.95 nM acs.org
[18F]FDG-oxime-carbohydrazide-MTX Folate Receptor KB cells 4.74 ± 0.71 nM acs.org

Mechanisms of Receptor-Mediated Endocytosis

The internalization of this compound via the folate receptor occurs through receptor-mediated endocytosis, a process that involves the binding of the ligand to its receptor on the cell surface, followed by the invagination of the plasma membrane to form vesicles that transport the complex into the cell. mdpi.com Studies on MTX-conjugated nanoparticles have elucidated that this process can involve both clathrin-mediated and caveolae-mediated endocytic pathways. nih.govoncotarget.com

In clathrin-mediated endocytosis, the binding of the F-MTX to the folate receptor triggers the recruitment of clathrin proteins to the inner surface of the cell membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles. rsc.org Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins. uminho.pt The involvement of both pathways suggests a multifaceted mechanism for the cellular uptake of F-MTX via the folate receptor, which can be influenced by the specific cell type and the formulation of the methotrexate conjugate. nih.govoncotarget.com The process is energy-dependent and can be inhibited by substances that disrupt these endocytic pathways. nih.gov

Influence of Methotrexate Amino Groups on FR Interaction

The interaction between methotrexate and the folate receptor alpha (FRα) is significantly influenced by the amino groups within the methotrexate molecule. nih.govthno.org While methotrexate is an analog of folic acid, it exhibits a lower binding affinity for FRα. nih.gov This reduced affinity can be attributed to steric hindrance caused by a specific amino group on the methotrexate molecule, which interferes with its optimal binding within the folate-binding pocket of the receptor. nih.gov

Molecular modeling has revealed that the glutamate (B1630785) moiety of molecules binding to FRα is typically solvent-exposed, projecting from the entrance of the receptor's binding pocket, which allows for the attachment of cargo without obstructing the binding to the receptor itself. nih.gov However, the positioning of a key amino group in methotrexate creates a steric impediment, thus explaining its weaker interaction with FRα compared to folic acid. nih.gov Despite this lower affinity, the interaction is still significant enough to facilitate receptor-mediated endocytosis, particularly in cells that overexpress the folate receptor. acs.orgphysiology.org

Reduced Folate Carrier (RFC) Transport Kinetics

The reduced folate carrier (RFC) is a major transport system for methotrexate and its fluorescent analog into cells. nih.govnih.gov The transport of F-MTX via RFC is a crucial determinant of its intracellular concentration and subsequent cytotoxic effects.

Characterization of this compound Transport by RFC

The transport of this compound by the RFC is an active, carrier-mediated process. nih.gov Studies using human leukemia cell lines have demonstrated that the intracellular accumulation of F-MTX is mediated by RFC, as evidenced by the lack of uptake in RFC-deficient cell lines and the restoration of uptake upon transfection with human RFC cDNA. physiology.org The transport is saturable, indicating a finite number of carrier proteins on the cell membrane. nih.gov Kinetic studies in rat small intestine have determined a Michaelis constant (Km) of 0.48 ± 0.23 µM and a maximum velocity (Vmax) of 0.66 ± 0.24 pmol/cm/min for F-MTX transport, highlighting a high-affinity transport system. nih.gov

ParameterValueCell/Tissue System
Km 0.48 ± 0.23 µMRat Small Intestine
Vmax 0.66 ± 0.24 pmol/cm/minRat Small Intestine

pH and Temperature Dependency of RFC-Mediated Uptake

The RFC-mediated uptake of this compound is sensitive to both pH and temperature. The transport system exhibits a pH-dependent profile, with maximal uptake observed at an acidic pH of 6.0 in the rat small intestine. nih.gov This pH optimum is consistent with findings for methotrexate transport in intestinal epithelial cells. nih.gov

The transport process is also temperature-dependent, a characteristic feature of active transport mechanisms. nih.gov Reduced temperatures significantly decrease the rate of F-MTX uptake, indicating that the process requires metabolic energy. nih.gov

Inhibition Profiles of RFC Transport by Antimetabolites and Metabolic Inhibitors

The transport of this compound via the RFC can be competitively inhibited by other antifolates and is sensitive to metabolic inhibitors. Co-incubation with methotrexate or the thymidylate synthase inhibitor ZD1694 completely inhibits the RFC-mediated uptake of F-MTX in human leukemia cells. physiology.org This demonstrates that these compounds compete for the same transport system.

Furthermore, the transport is an energy-dependent process, as evidenced by its inhibition by metabolic inhibitors such as dinitrophenol and sodium azide. nih.gov These inhibitors disrupt the production of ATP, which is necessary to fuel the active transport of F-MTX across the cell membrane.

InhibitorEffect on F-MTX RFC Transport
MethotrexateCompetitive Inhibition
ZD1694Competitive Inhibition
DinitrophenolInhibition (Metabolic)
Sodium AzideInhibition (Metabolic)

Multidrug Resistance-Associated Protein (MRP) Efflux Systems

The intracellular accumulation of this compound is not only determined by influx but also by active efflux from the cell, a process mediated by multidrug resistance-associated proteins (MRPs), which belong to the ATP-binding cassette (ABC) transporter superfamily. nih.gov

Studies in rat intestinal crypt cells (IEC-6) have shown that F-MTX is a substrate for an active efflux system. Enhanced accumulation of F-MTX at 4°C suggests the presence of a temperature-sensitive efflux pump. The inhibitor of the MRP family, MK-571, was found to increase the accumulation of F-MTX, further implicating MRPs in its efflux. Specifically, research has identified Mrp3 as a key transporter responsible for the basolateral efflux of F-MTX in these cells. The ATP-dependent transport of F-MTX by Mrp3 is saturable, with Km values of 11.0 ± 1.8 µM in IEC-6 cell membrane vesicles and 4.5 ± 1.1 µM in vesicles from cells expressing rat Mrp3. F-MTX has also been suggested to be a substrate for other MRP family members, such as Mrp2. nih.gov This active efflux is a significant factor in determining the net intracellular concentration of F-MTX and can contribute to cellular resistance to methotrexate.

Efflux PumpSubstrateInhibitorKm ValueCellular Location
Mrp3This compoundMK-571, Estradiol-17β-d-glucuronide, Taurocholate11.0 ± 1.8 µM (IEC-6 vesicles), 4.5 ± 1.1 µM (rMrp3 vesicles)Basolateral Membrane
Mrp2This compound (suggested)---

Identification of this compound as a Substrate for MRP Families (e.g., Mrp1, Mrp2, Mrp3)

This compound has been identified as a substrate for several members of the Multidrug Resistance-Associated Protein (MRP) family, which are part of the ATP-binding cassette (ABC) transporter superfamily. physiology.org These transporters are crucial in mediating the efflux of various compounds, including chemotherapeutic agents, from cells. The interaction of F-MTX with these transporters has been demonstrated in various experimental models.

Methotrexate (MTX) itself is recognized as a typical nonconjugated substrate for MRP1, MRP2, and MRP3. physiology.orgphysiology.org F-MTX, its fluorescent analog, also serves as a substrate for these transporters. physiology.orgnih.gov For instance, studies have shown that F-MTX is a good substrate for rat Mrp3. physiology.orgphysiology.org The interaction between F-MTX and MRP families is further supported by findings that F-MTX can inhibit the transport of other known MRP substrates. For example, F-MTX was found to inhibit the transport of [³H]estradiol-17β-d-glucuronide mediated by rabbit Mrp2. physiology.orgphysiology.org While methotrexate has been shown to be a substrate for MRP4, F-MTX has been more specifically characterized as a substrate for MRP2 and MRP3. nih.gov The overexpression of MRP transporters, particularly MRP1-3, is a common mechanism of acquired resistance to drugs like methotrexate, as it leads to decreased intracellular accumulation of the compound. physiology.orgphysiology.org

Vectorial Transport by MRPs in Cellular Models

The polarized expression of MRP transporters in cellular monolayers allows for the directional, or vectorial, transport of their substrates. This phenomenon has been clearly demonstrated for F-MTX in various cellular models.

In studies using the rat intestinal crypt cell line IEC-6, which expresses Mrp3 on the basolateral membrane, the transcellular transport of F-MTX was found to be highly polarized. physiology.orgphysiology.org The transport from the apical (mucosal) to the basolateral (serosal) compartment was 2.5 times higher than in the opposite direction. physiology.orgphysiology.org This vectorial transport was significantly reduced by the MRP inhibitor MK-571, confirming the role of a basolateral Mrp-type transporter in this process. physiology.orgphysiology.org The localization of Mrp3 to the basolateral membrane is consistent with this observed apical-to-basolateral transport direction in IEC-6 cell monolayers. physiology.orgphysiology.org

Engineered cell lines that co-express uptake and efflux transporters are established models for studying transepithelial transport. researchgate.net For example, MDCKII cells expressing both an uptake transporter like OATP1B1 and an efflux transporter like MRP2 have been used to measure the vectorial transport of common substrates. researchgate.net F-MTX has been utilized in such systems as a known substrate for both OATP1B1 and MRP2 to set up and validate transcellular transport measurements. researchgate.net

The table below summarizes findings related to the vectorial transport of F-MTX.

Cellular ModelKey Transporter(s)Direction of TransportObservation
IEC-6 CellsMrp3Apical to BasolateralTransport was 2.5 times higher in the A-to-B direction compared to the B-to-A direction. physiology.org
MDCKII CellsOATP1B1 / MRP2Basolateral to ApicalUsed as a model substrate to measure vectorial transport. researchgate.net
Dogfish Shark Choroid PlexusOat homolog(s)CSF-side to BloodDemonstrated Na-dependent uptake at the apical membrane and efflux at the basolateral membrane. physiology.org

Modulation of MRP Activity and this compound Accumulation

The accumulation of F-MTX within cells is directly influenced by the activity of MRP transporters. Inhibition or modulation of these transporters can significantly alter intracellular F-MTX levels.

Chemical inhibitors of the MRP family have been shown to increase F-MTX accumulation. In IEC-6 cells, the potent MRP inhibitor MK-571 enhanced the accumulation of F-MTX, providing evidence for an active efflux system mediated by Mrp transporters. physiology.orgphysiology.org Similarly, in dogfish shark choroid plexus, compounds like probenecid, leukotriene C4, and MK-571 were found to reduce the transport of F-MTX, with some preferentially inhibiting the efflux step, leading to increased cellular fluorescence. physiology.org

Cellular signaling pathways can also modulate MRP-mediated transport. In the dogfish shark choroid plexus, F-MTX accumulation was found to be regulated by protein kinases. Activation of protein kinase C (PKC) by phorbol (B1677699) esters reduced F-MTX transport, while activation of protein kinase A (PKA) by forskolin (B1673556) increased its accumulation in both epithelial cells and the subepithelial/vascular space. physiology.org The stimulatory effect of forskolin was rapid, observed within 15-30 minutes, and could be abolished by a PKA-selective inhibitor. physiology.org

Furthermore, therapeutic agents can modulate MRP activity. Cetuximab, an epidermal growth factor receptor (EGFR) antibody, was found to increase the expression and activity of MRP4, which in turn reduced the accumulation of MRP substrates like glutathione-methylfluorescein (GS-MF). acs.orgeur.nl

The table below details the effects of various modulators on F-MTX transport.

ModulatorCellular ModelEffect on F-MTX Transport/AccumulationImplied Mechanism
MK-571IEC-6 CellsEnhanced accumulationInhibition of Mrp-mediated efflux. physiology.orgphysiology.org
ProbenecidDogfish Shark Choroid PlexusReduced transepithelial transportInhibition of Oat-mediated uptake and/or efflux. physiology.org
Phorbol Ester (PKC activator)Dogfish Shark Choroid PlexusReduced accumulationAntagonistic modulation by PKC. physiology.org
Forskolin (PKA activator)Dogfish Shark Choroid PlexusIncreased accumulationModulatory activation by PKA. physiology.org
CetuximabciPTEC cellsIncreased MRP4 expression/activityEGFR-mediated regulation. acs.orgeur.nl

Other Cellular Transport Mechanisms and Interactions

Beyond the well-documented interaction with MRP transporters, the cellular kinetics of F-MTX are also governed by other mechanisms, including passive diffusion and binding to extracellular and intracellular proteins.

Passive Diffusion Components of this compound Transport

While carrier-mediated transport is a dominant mechanism for F-MTX, a passive diffusion component also contributes to its movement across cell membranes. nih.gov Passive diffusion allows small, lipophilic molecules to move freely across the plasma membrane down their concentration gradient. researchgate.net Studies on F-MTX transport in rat small intestine have shown that in addition to a saturable, energy-dependent process, passive diffusion is also involved. nih.gov The existence of a passive diffusion mechanism is often inferred in transport studies, particularly for lipophilic compounds. researchgate.netpnas.org This component of transport is not dependent on cellular energy or specific protein carriers. nih.govresearchgate.net

Interaction with Serum Albumin and Other Proteins

Once in the bloodstream, drugs often bind to plasma proteins, with serum albumin being the most abundant. This interaction can significantly affect a drug's distribution and availability to target cells. Methotrexate is known to bind to human serum albumin (HSA), forming a complex with binding affinities in the order of 10⁴ L·mol⁻¹. nih.gov This binding is a spontaneous reaction driven primarily by hydrogen bonds and van der Waals interactions. nih.gov Studies using fluorescence spectroscopy and molecular modeling have shown that methotrexate binds with appropriate affinity to site I (subdomain IIA) of HSA. nih.gov Similar interactions have been observed between methotrexate and bovine serum albumin (BSA), where the binding is characterized as a static quenching process driven by hydrophobic interactions. nih.gov This binding to albumin can influence the concentration of free F-MTX available for transport into cells. F-MTX has also been used to study its intracellular target, dihydrofolate reductase (DHFR), by leveraging its fluorescent properties. physiology.org

Advanced Research Applications of Fluoresceinated Methotrexate As a Probe

In Vitro Cellular Biology Studies

The fluorescent nature of F-MTX enables researchers to employ techniques like fluorescence microscopy and flow cytometry to study its interaction with cells in vitro. ontosight.ai These studies have been pivotal in understanding how cells take up, distribute, and respond to this important chemotherapeutic agent.

Analysis of Cellular Uptake and Intracellular Distribution

The conjugation of fluorescein (B123965) to methotrexate (B535133) allows for the real-time monitoring of its uptake and subcellular localization. ontosight.ai Studies have shown that F-MTX is actively transported into cells and its accumulation can be influenced by various factors. For instance, in the rat intestinal crypt cell line IEC-6, the uptake of F-MTX was found to be significantly higher at a lower pH (5.5) compared to a more neutral pH (7.5), a characteristic similar to the transport of unmodified methotrexate. physiology.orgphysiology.org

Interestingly, in the same IEC-6 cell line, a higher accumulation of F-MTX was observed at 4°C compared to 37°C, suggesting the presence of an active efflux system that is less active at lower temperatures. physiology.orgphysiology.org This highlights the dynamic process of drug transport across the cell membrane. Once inside the cell, F-MTX quantitatively binds to its target enzyme, dihydrofolate reductase (DHFR). thomassci.comfishersci.com This specific binding allows for the precise localization of the drug within the cell and its association with its molecular target.

Table 1: Factors Influencing Fluoresceinated Methotrexate (F-MTX) Uptake in IEC-6 Cells

Factor Condition 1 Uptake Level Condition 2 Uptake Level Reference
pH pH 5.5 Higher pH 7.5 Lower physiology.orgphysiology.org
Temperature 4°C Higher 37°C Lower physiology.orgphysiology.org

Investigation of Antifolate Resistance Mechanisms

A primary application of F-MTX is in the study of resistance to antifolate drugs like methotrexate. thomassci.comnih.govbiotium.com Its ability to be visualized and quantified at the single-cell level makes it a powerful tool for dissecting the various mechanisms by which cancer cells evade the cytotoxic effects of these drugs.

One of the common mechanisms of methotrexate resistance is the overproduction of its target enzyme, dihydrofolate reductase (DHFR). nih.gov Cells with increased levels of DHFR can bind more methotrexate, thus titrating out the drug and allowing for continued DNA synthesis and cell proliferation. Because F-MTX binds quantitatively to DHFR, the intensity of fluorescence within a cell is directly proportional to the amount of DHFR present. thomassci.comfishersci.comthermofisher.com

This principle has been exploited using flow cytometry to identify and isolate cells with elevated DHFR levels from a heterogeneous population. nih.gov For example, a methotrexate-resistant L1210 mouse leukemia cell line (L1210/R6) that overproduces DHFR showed a faster and greater uptake of a fluorescent methotrexate analogue compared to the sensitive parent cell line. nih.gov This demonstrates the utility of fluorescent probes in detecting resistance based on target enzyme overproduction.

Another significant mechanism of acquired resistance to methotrexate is impaired drug transport into the cell. nih.gov F-MTX, in conjunction with flow cytometry, provides a rapid and effective method for identifying cells with deficient methotrexate uptake. pnas.org In this experimental setup, cells are first saturated with F-MTX, which binds to intracellular DHFR, causing the cells to fluoresce. Subsequently, the cells are exposed to unlabeled methotrexate. In cells with a functional transport system, the unlabeled methotrexate will enter the cell and displace the F-MTX from DHFR, leading to a decrease in cellular fluorescence.

Conversely, in cells with a defective transport system, the unlabeled methotrexate cannot enter the cell efficiently to displace the bound F-MTX, and thus these cells retain their high fluorescence. pnas.org This technique has been successfully used to identify transport deficiency in methotrexate-resistant Chinese hamster ovary cells and in blast cells from leukemia patients who have developed clinical resistance to the drug. nih.govpnas.org For instance, flow cytometric analysis of the human CCRF-CEM T-cell lymphoblastic leukemia cell line and its MTX-resistant subline clearly identified a transport deficiency in the resistant cells. nih.gov

Table 2: F-MTX Displacement in Methotrexate-Sensitive vs. Transport-Defective Resistant Cells

Cell Type Treatment F-MTX Displacement Resulting Fluorescence Reference
MTX-Sensitive Unlabeled Methotrexate Yes Decreased pnas.org
Transport-Defective Resistant Unlabeled Methotrexate No / Reduced Retained / High nih.govpnas.org

F-MTX has been instrumental in demonstrating that gene amplification, a key mechanism in the development of drug resistance, can occur spontaneously in cells even without selective pressure. nih.gov In a landmark study, cells were stained with F-MTX, and those with the highest fluorescence intensity, indicating a higher basal level of DHFR, were isolated using a fluorescence-activated cell sorter (FACS). nih.govpnas.org

These sorted cells were then grown in the absence of methotrexate. After repeated cycles of sorting and regrowth, the resulting cell population exhibited a dramatic increase in fluorescence intensity, was highly resistant to methotrexate, and showed a significant amplification of the DHFR gene. nih.gov This experiment provided direct evidence for the spontaneous amplification of the DHFR gene and established F-MTX as a crucial tool for studying the dynamics of gene amplification in vitro. biotium.comclinisciences.com The rate of this spontaneous amplification was found to be as high as 10-3 events per cell division in parental cells. nih.gov

Assessment of Defective Methotrexate Transport

Real-Time Monitoring of Drug-Cell Interactions and Cellular Responses

The fluorescent properties of F-MTX enable the real-time visualization of drug-cell interactions. ontosight.ai This allows researchers to dynamically observe the processes of drug entry, binding to its intracellular target, and the subsequent cellular responses. This capability is particularly valuable for understanding the kinetics of drug action and the immediate effects on cellular processes. While much of the research has focused on endpoint assays after incubation, the potential for live-cell imaging with F-MTX opens avenues for a more dynamic understanding of its pharmacology. Novel platforms are being developed to monitor drug release in real-time, which can be adapted for F-MTX studies. nih.gov

Evaluation of Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to enhance the therapeutic efficacy of drugs like methotrexate while minimizing systemic toxicity. F-MTX plays a pivotal role in the preclinical assessment of these systems.

The fluorescent properties of F-MTX make it an excellent imaging agent for monitoring the biodistribution and cellular uptake of various nanocarriers. By incorporating F-MTX, researchers can visually track the movement of these delivery vehicles in real-time. For instance, F-MTX has been utilized to track the location of dendrimer-based nanocarriers designed for cancer therapy. nih.gov This allows for the direct observation of whether the nanocarriers are successfully reaching their intended target, such as tumor tissues.

Studies have employed F-MTX in conjunction with various nanoparticle platforms, including those made from mesoporous silica (B1680970) and poly(lactic-co-glycolic acid) (PLGA), to monitor their uptake into cancer cells. au.dktandfonline.com Confocal microscopy is a key technique used to visualize the internalization of these F-MTX-labeled nanocarriers, providing qualitative and quantitative data on the efficiency of the delivery system. au.dknih.gov

A critical aspect of targeted drug delivery is the specific interaction between a ligand on the nanocarrier and a receptor on the target cell surface. F-MTX is instrumental in evaluating this crucial binding and subsequent internalization process. For example, in systems targeting the folate receptor, which is often overexpressed on cancer cells, F-MTX-conjugated dendrimers have been used to demonstrate folate receptor-mediated endocytosis. researchgate.netmdpi.com

The binding affinity of these targeted systems can be quantitatively assessed. For instance, the binding of dendrimer-folate conjugates to KB cells, a human cancer cell line, showed concentration-dependent uptake that saturated at around 40 nM. ashpublications.org Furthermore, F-MTX has been used in fluorescence-based assays to quantify ligand-receptor interactions, such as the binding of methotrexate to dihydrofolate reductase (DHFR). pnas.orgnih.govplos.org These assays are sensitive enough to determine dissociation constants (Kd values) and can be adapted for high-throughput screening. plos.org The ability to monitor the internalization of F-MTX-loaded nanocarriers provides direct evidence of successful receptor-mediated uptake. nih.govphysiology.org

F-MTX is a key component in the development and validation of a wide array of novel drug delivery platforms. Its use allows researchers to confirm the successful conjugation of the drug to the carrier and to study the behavior of the resulting nanoconstruct.

Dendrimers: Polyamidoamine (PAMAM) dendrimers are a class of nanoparticles that have been extensively studied for drug delivery. F-MTX has been conjugated to PAMAM dendrimers, often along with a targeting ligand like folic acid, to create multifunctional therapeutic agents. nih.govmdpi.commdpi.com These studies have demonstrated the ability of these dendrimer-based systems to be internalized by cancer cells. nih.govashpublications.org

Nanoparticles: Various other types of nanoparticles have also been evaluated using F-MTX. These include:

Mesoporous Silica Nanoparticles (MSNs): F-MTX has been used to monitor the uptake of chitosan-modified MSNs in breast cancer cells. au.dk

PLGA Nanoparticles: Folic acid-functionalized PLGA nanoparticles loaded with an F-MTX-transferrin conjugate have been developed to enhance cellular uptake. tandfonline.com

Gold Nanoparticles: Studies have explored the loading and release of methotrexate from gold nanocarriers, with F-MTX serving as a tool to understand these processes. researchgate.net

Carbon Nanotubes: F-MTX has been esterified to fluorescein-conjugated carbon nanotubes to create a platform for monitoring drug release. nih.gov

The data from these studies, often presented in tables summarizing particle size, drug loading, and cellular uptake, are crucial for optimizing the design of these novel delivery systems.

Table 1: Examples of Novel Drug Delivery Platforms Utilizing this compound

Delivery PlatformKey FeaturesApplication Studied with F-MTX
PAMAM Dendrimers Multifunctional; can be conjugated with targeting ligands and imaging agents. nih.govmdpi.comTracking cellular uptake and confirming folate receptor-mediated endocytosis in cancer cells. nih.govashpublications.org
Mesoporous Silica Nanoparticles (MSNs) High surface area for drug loading; can be surface-modified. au.dkMonitoring uptake of chitosan-modified MSNs in breast cancer cells. au.dk
PLGA Nanoparticles Biodegradable and biocompatible. tandfonline.comAssessing enhanced cellular uptake of folic acid-functionalized nanoparticles. tandfonline.com
Carbon Nanotubes Unique optical and electronic properties. nih.govDeveloping a platform for real-time monitoring of drug release. nih.gov

Understanding the rate and mechanism of drug release from a nanocarrier is essential for its therapeutic efficacy. F-MTX provides a means to study this process. For example, a "fluorescence turn-on" platform has been developed where the fluorescence of F-MTX is quenched when conjugated to a nanocarrier and restored upon its release, allowing for real-time monitoring. nih.gov

Studies have also investigated how different linkage chemistries affect drug release. For instance, methotrexate attached to a dendrimer via an ester linkage, which is susceptible to hydrolysis within the cell, was shown to be cytotoxic, while an amide-linked drug was not, indicating that release is necessary for activity. ashpublications.org The sustained release of F-MTX from delivery systems like fibrin (B1330869) sealant has also been demonstrated, highlighting its utility in developing formulations for prolonged drug delivery. nih.gov

Development and Testing of Novel Drug Delivery Platforms (e.g., dendrimers, nanoparticles)

Imaging and Detection Modalities in Experimental Models

The fluorescence of F-MTX enables its use in various imaging techniques to visualize its interaction with cells and tissues at a microscopic level.

Fluorescence microscopy, particularly confocal microscopy, is a powerful technique for determining the subcellular localization of F-MTX and the nanocarriers that deliver it. This allows researchers to understand where the drug accumulates within the cell, which can have significant implications for its mechanism of action.

Studies have used confocal microscopy to show the internalization of F-MTX-loaded dendrimers and their accumulation in intracellular compartments. nih.govashpublications.org Similarly, the uptake of F-MTX-loaded micellar nanocarriers into Raw 264.7 cells has been visualized, demonstrating the potential of these carriers to deliver hydrophilic drugs. nih.gov The technique can also be used to distinguish between different uptake mechanisms. For example, lysosomal accumulation of F-MTX suggests endocytosis, while cytoplasmic dispersion may indicate carrier-mediated transport.

Furthermore, fluorescence microscopy with F-MTX has been used to:

Visualize the transport of F-MTX across the choroid plexus, providing insights into drug distribution in the central nervous system. nih.gov

Track the uptake of F-MTX-conjugated quantum dots in drug-resistant cancer cells. researchgate.net

Observe the internalization of F-MTX-loaded nanoparticles in various cancer cell lines. au.dktandfonline.com

The ability to directly visualize the drug within the cell provides a level of detail that is crucial for understanding the complex processes involved in drug delivery and action.

Flow Cytometry for Cell Population Analysis and DHFR Expression Profiling

This compound (F-MTX) serves as a valuable fluorescent probe in flow cytometry for the analysis of cell populations and the profiling of dihydrofolate reductase (DHFR) expression. researchgate.netmdpi.comashpublications.org The quantitative binding of F-MTX to intracellular DHFR allows for the sorting and isolation of cells based on their DHFR content. thermofisher.com This technique is instrumental in identifying methotrexate transport deficiencies in mammalian cells and is a cornerstone in studying mechanisms of drug resistance and spontaneous gene amplification. ashpublications.orgthermofisher.combiotium.com

In practice, cells are incubated with F-MTX, which permeates the cell membrane and binds to DHFR. researchgate.net The resulting intracellular fluorescence intensity is directly proportional to the amount of DHFR, enabling the separation of cell populations with varying expression levels using a fluorescence-activated cell sorter (FACS). researchgate.netmdpi.com For instance, this method has been successfully employed to distinguish between DHFR-positive and DHFR-negative cell lines, as well as to select for high-producing, gene-amplified Chinese Hamster Ovary (CHO) cells. researchgate.netthermofisher.com Studies have shown that high-producing cell clones often exhibit a median level of F-MTX fluorescence intensity. researchgate.net

Research in leukemia cell lines such as NALM-6, REH, and Jurkat has utilized F-MTX in flow cytometry to measure its retention and efflux, providing insights into methotrexate resistance mediated by factors in the cerebrospinal fluid. ashpublications.org Furthermore, F-MTX has been adapted to assess DHFR expression in clonal knockout cell lines, demonstrating its utility in tracking graded DHFR expression intensities. mdpi.com

Table 1: Applications of this compound in Flow Cytometry

Application Cell Type/Model Key Findings Reference(s)
DHFR Expression Profiling CHO cells Correlation between F-MTX fluorescence and high-producing clones. researchgate.net
Drug Resistance Studies Leukemia cells (NALM-6, REH, Jurkat) Measured F-MTX retention to study resistance mechanisms. ashpublications.org
Gene Amplification Analysis Mammalian cells Isolation of cells based on DHFR expression. thermofisher.com
DHFR Knockout Validation H9M cells Graded DHFR expression detected by F-MTX. mdpi.com

Confocal Laser Scanning Microscopy for Detailed Transport and Distribution Studies

Confocal laser scanning microscopy is a powerful tool for elucidating the detailed transport mechanisms and subcellular distribution of this compound. This high-resolution imaging technique allows for the real-time visualization of F-MTX within intact cells and tissues, providing critical information on its uptake, efflux, and compartmentalization. nih.govphysiology.orgnih.gov

Studies using confocal microscopy have been pivotal in characterizing F-MTX transport across biological barriers. For example, in the rat choroid plexus, it was used to demonstrate the concentrative transport of F-MTX from the cerebrospinal fluid to the blood. nih.gov These experiments revealed that F-MTX accumulation in the subepithelial and vascular spaces was significantly higher than in the bath and was dependent on sodium and inhibited by other organic anions. nih.gov

In cell culture models, confocal microscopy has been employed to investigate the role of specific transporters in F-MTX uptake. Research on human leukemia cell lines has demonstrated F-MTX transport by the reduced folate carrier (RFC). physiology.orgnih.gov Similarly, in the rat intestinal crypt cell line IEC-6, confocal imaging helped to suggest that F-MTX transport is partially mediated by the RFC. physiology.orgnih.gov The technique has also been used to show that F-MTX is a substrate for efflux transporters like the multidrug resistance-associated protein (Mrp) family. physiology.org By observing the intracellular accumulation and distribution of F-MTX, researchers can infer the activity of these transport proteins. nih.govphysiology.org

Fluoroskan Microplate Reader for Quantitative Cellular Uptake

The Fluoroskan microplate reader is a high-throughput instrument used for the quantitative analysis of this compound uptake in cells. nih.govacs.orgnih.gov This method allows for rapid and sensitive screening of F-MTX accumulation under various experimental conditions, making it suitable for studying the influence of different compounds on methotrexate transport. nih.govacs.org

In a typical assay, cells are cultured in microplates and treated with F-MTX. nih.govresearchgate.net After incubation, the cells are washed to remove extracellular probe, and the intracellular fluorescence is measured using the microplate reader. acs.orgresearchgate.net The intensity of the fluorescence is directly proportional to the amount of F-MTX taken up by the cells. nih.gov

This technique has been applied to investigate how substances like ethanol (B145695) affect F-MTX uptake in human proximal tubular cells. nih.gov By measuring the fluorescence at different concentrations of ethanol, researchers can quantify its impact on folate analogue transport. nih.gov Similarly, the Fluoroskan microplate reader has been used to assess the effect of the monoclonal antibody cetuximab on the transport of fluorescent substrates in conditionally immortalized proximal tubule epithelial cells (ciPTEC), providing insights into drug-drug interactions at the level of renal transporters. acs.orgeur.nl The data generated from these assays can be used to determine kinetic parameters of transport and to screen for potential inhibitors or enhancers of methotrexate uptake. nih.gov

In Vivo Fluorescence Imaging in Animal Models for Probe Distribution (e.g., choroid plexus, small intestine, xenograft models)

In vivo fluorescence imaging utilizes this compound and its conjugates to non-invasively visualize and track the biodistribution of the probe in real-time within living animal models. thno.orgmdpi.comthno.org This technique provides valuable spatial and temporal information on where the drug accumulates, which is critical for understanding its efficacy and for the development of targeted drug delivery systems. mdpi.comthno.org

In studies involving the choroid plexus and small intestine, in vivo imaging can reveal the pathways of F-MTX transport and elimination. nih.govphysiology.org For instance, imaging can demonstrate the accumulation of the probe in these tissues, suggesting the involvement of specific transporters in its clearance from the central nervous system or its absorption from the gut. nih.govphysiology.org

Xenograft tumor models are frequently used to evaluate the tumor-targeting capabilities of methotrexate conjugates. mdpi.comthno.org In these studies, mice bearing tumors are injected with a fluorescently labeled methotrexate derivative, and the fluorescence signal in the tumor and other organs is monitored over time using an imaging system. mdpi.comthno.org For example, a methotrexate conjugate with a zwitterionic near-infrared fluorophore (MTX-ZW) showed rapid and specific accumulation in HT-29 tumor xenografts within an hour of injection, whereas the free fluorophore did not. mdpi.com Similarly, in an orthotopic mouse model of human choriocarcinoma, Cy5.5-labeled micelles loaded with methotrexate demonstrated enhanced tumor accumulation compared to control micelles. thno.org These studies often include ex vivo imaging of excised organs to confirm the in vivo findings and to provide a more detailed analysis of the probe's biodistribution. thno.orgmdpi.comthno.org

Table 2: In Vivo Fluorescence Imaging Studies with Methotrexate Conjugates

Animal Model Probe Imaging Target Key Findings Reference(s)
HT-29 Xenograft Mouse Model MTX-ZW (near-infrared fluorophore) Tumor Rapid and specific tumor accumulation of MTX-ZW. mdpi.com
Choriocarcinoma Orthotopic Mouse Model PEG-ss-aAPP/Cy5.5 micelles Uterine Tumor Enhanced fluorescence intensity in the tumor region. thno.org
Collagen-Induced Arthritis Mouse Model iELPs (ICG-loaded echogenic liposomes) Inflamed Paws Targeted accumulation in inflamed tissues. thno.org
Rat Model Fluorescein-methotrexate Choroid Plexus Concentrative transport from CSF to blood. nih.gov

Protein Labeling and Molecular Probing

This compound is a versatile tool for protein labeling and molecular probing, primarily targeting dihydrofolate reductase (DHFR) and folate transport proteins. Its utility stems from both non-covalent and covalent interactions with these target proteins.

Non-Covalent Interaction for Protein Tagging (e.g., DHFR)

The high-affinity, non-covalent binding between this compound and dihydrofolate reductase forms the basis of a powerful protein tagging strategy. squarespace.com The interaction between methotrexate and E. coli DHFR (eDHFR) is particularly strong, allowing for the specific labeling of eDHFR-fusion proteins within living cells. squarespace.com This "protein tag" approach enables the visualization of the subcellular localization and dynamics of a protein of interest that has been genetically fused to eDHFR. squarespace.com

The principle of this method relies on the introduction of a fluorescently labeled methotrexate derivative, which can readily cross the cell membrane, to cells expressing the eDHFR-fusion protein. squarespace.com The fluorescent probe then binds tightly to the eDHFR domain, effectively "lighting up" the fusion protein for microscopic observation. squarespace.comnih.gov This technique has been used to detect the subcellular location of proteins fused to mammalian DHFR and has been generalized as a strategy for labeling proteins containing an eDHFR tag with various fluorescent Mtx derivatives. squarespace.com The quantitative nature of the F-MTX binding to DHFR also allows for the estimation of intracellular DHFR levels. thermofisher.com

Visualization of Folate Transport Proteins

This compound can be chemically modified to create probes that covalently label folate transport proteins, enabling their visualization and characterization. nih.govnih.gov This is typically achieved by activating the γ-carboxyl group of the glutamate (B1630785) moiety of F-MTX with N-hydroxysuccinimide (NHS). nih.govnih.gov This activated F-MTX can then form a stable, covalent bond with the substrate-binding site of folate transporters. nih.gov

This affinity labeling technique has been instrumental in identifying and visualizing folate transport proteins in various biological systems. For example, the 18 kDa folate transporter from Lactobacillus casei and the micromolar folate transport protein in L1210 murine leukemia cells have been successfully visualized using this method. nih.gov After treatment with the activated γ-F-MTX, the labeled proteins can be detected as fluorescent bands on SDS-PAGE gels. nih.govnih.gov Furthermore, this covalent labeling strategy, often used in conjunction with anti-fluorescein antibodies and gold-labeled secondary antibodies, allows for the visualization of the transporter protein in situ within cell membranes via electron microscopy. nih.gov

Methodological Considerations in Fluoresceinated Methotrexate Research

Optimizing Experimental Conditions for Fluoresceinated Methotrexate (B535133) Uptake and Transport

The successful use of fluoresceinated methotrexate (F-MTX) as a probe for studying methotrexate (MTX) transport and uptake hinges on the careful optimization of experimental conditions. These conditions are often tailored to the specific transporter and cell system being investigated. Key parameters that require consideration include pH, temperature, and the composition of the incubation buffer.

pH: The pH of the experimental medium can significantly influence F-MTX transport. For instance, in studies using the rat intestinal crypt cell line IEC-6, the uptake of F-MTX was found to be optimal at a lower pH of 5.5, which is consistent with the transport characteristics of MTX in these cells. physiology.org This pH-dependent uptake suggests the involvement of transporters like the reduced folate carrier (RFC), which exhibits enhanced activity at acidic pH. physiology.orgnih.gov Similarly, in studies with various human solid tumor cell lines, MTX influx at pH 5.5 was often equal to or greater than at pH 7.4. aacrjournals.org Research on human organic anion transporting polypeptides (OATPs) expressed in Sf9 insect cells revealed that the optimal pH range for F-MTX transport by OATP1B1 and OATP1B3 is between 6.5 and 7.4. nih.gov

Temperature: Temperature is another critical factor. In IEC-6 cells, a surprising observation was the enhanced accumulation of F-MTX at 4°C compared to 37°C. physiology.org This counterintuitive finding suggests the presence of an active efflux system that is less active at lower temperatures, leading to increased intracellular accumulation of the fluorescent compound. physiology.org Conversely, studies on F-MTX transport in rat jejunum demonstrated temperature dependency, where uptake was inhibited at lower temperatures, indicating an energy-dependent process. nih.gov

Incubation Buffer and Time: The composition of the incubation buffer is crucial for maintaining cell viability and transporter function. A common buffer used is the Krebs-Ringer buffer, supplemented with glucose, glutamine, and HEPES/MES to maintain pH. physiology.org For transport studies in membrane vesicles, a transport buffer containing Tris-HCl, sucrose, and MgCl2 is often employed, along with an ATP-regenerating system for active transport assays. physiology.orgphysiology.org The duration of incubation with F-MTX is also a key parameter. Uptake studies in IEC-6 cells were conducted with mature confluent monolayers, and the uptake was terminated after a specific time by adding ice-cold buffer. physiology.org For OATP-mediated transport, incubation times are typically optimized, for example, a 10-minute incubation at 37°C was used for screening OATP substrates. nih.gov

Table 1: Optimized Experimental Conditions for F-MTX Uptake

Parameter Condition Cell Line/System Rationale/Observation Reference
pH 5.5 IEC-6 rat intestinal crypt cells Optimal for uptake, suggesting RFC involvement. physiology.org
6.5 - 7.4 Sf9 insect cells expressing human OATP1B1/1B3 Optimal range for OATP-mediated transport. nih.gov
6.0 Rat jejunum (in vitro everted segments) Maximal uptake effect observed. nih.gov
Temperature 4°C IEC-6 rat intestinal crypt cells Enhanced accumulation, suggesting an active efflux system. physiology.org
37°C Rat jejunum (in vitro everted segments) Transport is temperature-dependent, indicating an energy-dependent process. nih.gov
Incubation Time 2-5 days post-confluence IEC-6 rat intestinal crypt cells Use of mature confluent monolayers for uptake studies. physiology.org
10 minutes Sf9 insect cells expressing human OATPs Standardized time for functional assays. nih.gov
Buffer Krebs-Ringer buffer (pH 5.5) IEC-6 rat intestinal crypt cells Maintains cell viability and appropriate pH for uptake. physiology.org
Transport buffer with ATP-regenerating system Membrane vesicles from IEC-6 and Sf9 cells Provides necessary components for active transport assays. physiology.orgphysiology.org

Selection of Appropriate Cell Lines and Animal Models for Specific Research Questions

The choice of cell lines and animal models is paramount in F-MTX research, as it directly influences the relevance and applicability of the findings to specific biological questions.

Cell Lines: A variety of cell lines have been employed to investigate different aspects of F-MTX transport and action.

IEC-6 (Rat Intestinal Crypt Cell Line): This immortalized cell line from the neonatal rat ileum serves as a valuable in vitro model for studying intestinal transport of MTX and its derivatives. physiology.org IEC-6 cells have been used to characterize the role of transporters like the multidrug resistance-associated protein 3 (Mrp3) in the efflux of F-MTX from intestinal cells. physiology.orgphysiology.org They are particularly useful for investigating the influence of pH on uptake, as they express the reduced folate carrier (RFC). physiology.org

Chinese Hamster Ovary (CHO) Cells: CHO cells are frequently used in drug transport studies due to their utility in transfection and expression of specific transporters. nih.govpnas.org They have been instrumental in developing high-throughput screening assays for inhibitors of organic anion transporting polypeptides (OATPs) like OATP1B1 and OATP1B3, using F-MTX as a fluorescent substrate. nih.gov CHO cells have also been used to study mechanisms of MTX resistance related to transport deficiency. nih.govpnas.org

Human Leukemia Cell Lines (e.g., NALM-6, REH, Jurkat): These cell lines are critical for studying the efficacy of MTX in the context of leukemia. ashpublications.org F-MTX has been used to investigate MTX retention and the influence of the cerebrospinal fluid environment on drug efficacy in these cells. ashpublications.org Jurkat T cells have also been used to study the inhibitory effects of MTX on NF-κB activation. nih.gov

Human Solid Tumor Cell Lines (e.g., HeLa, HepG2, MCF-7): A broad panel of human solid tumor cell lines has been used to assess the prevalence and activity of low-pH folate transport systems. aacrjournals.org Cell lines like HeLa have been used to compare MTX influx at different pH levels and to study the impact of RFC loss on transport. aacrjournals.org MCF-7 breast cancer cells have been utilized to investigate the cellular uptake of fluorescently labeled nanoparticles. nih.govdovepress.com

Spodoptera frugiperda-9 (Sf9) Insect Cells: Sf9 cells, in conjunction with the baculovirus expression system, are a powerful tool for expressing and functionally characterizing individual human transporters, including the entire family of human OATPs. nih.govphysiology.org This system allows for the detailed study of F-MTX transport by specific OATPs in a controlled environment. nih.govphysiology.org

Conditionally Immortalized Proximal Tubule Epithelial Cells (ciPTEC): These cells, specifically engineered to express OAT1 or OAT3, are used to model renal drug transport and to investigate the mechanisms of MTX-induced nephrotoxicity. acs.orgeur.nl

Animal Models:

Rats (Wistar): In vitro everted segments of the rat small intestine (jejunum) have been used to characterize the fundamental transport properties of F-MTX, including its pH and temperature dependence, and its saturable kinetics. nih.gov This model provides insights into intestinal absorption processes in a more physiologically relevant context than single cell lines. nih.govbezmialemscience.org

Dogfish Shark (Squalus acanthias): The choroid plexus of the dogfish shark has been used as a model to study the transport of F-MTX across the blood-cerebrospinal fluid barrier. physiology.org This model has revealed complex transport mechanisms involving both uptake and efflux systems that differ from those for smaller organic anions. physiology.org

Table 2: Cell Lines and Animal Models in F-MTX Research

Model System Cell/Tissue Type Specific Research Question Key Findings Reference
Cell Lines
IEC-6 Rat Intestinal Crypt Cells Intestinal efflux of F-MTX F-MTX is a substrate for Mrp3 on the basolateral membrane. physiology.orgphysiology.org
CHO Chinese Hamster Ovary Cells Screening for OATP inhibitors Development of a high-throughput assay using F-MTX. nih.gov
NALM-6, REH, Jurkat Human Leukemia Cells Efficacy of MTX in leukemia CSF attenuates MTX efficacy. ashpublications.org
HeLa Human Cervical Cancer Cells Low-pH folate transport in solid tumors Presence of a prominent low-pH MTX transport activity. aacrjournals.org
Sf9 Insect Cells Functional characterization of human OATPs All 11 human OATPs can transport fluorescein (B123965); OATP1A2 and 2B1 transport F-MTX. nih.gov
ciPTEC-OAT1/3 Human Proximal Tubule Epithelial Cells Renal transport and toxicity of MTX Involvement of OAT1/3, BCRP, and MRP4 in renal excretion. acs.orgeur.nl
Animal Models
Rat (Wistar) Jejunum (everted segments) Intestinal absorption of F-MTX Transport is pH- and temperature-dependent and saturable. nih.gov
Dogfish Shark Choroid Plexus Blood-cerebrospinal fluid barrier transport Complex uptake and efflux mechanisms for F-MTX. physiology.org

Controls and Inhibition Strategies for Specificity in Transport and Binding Assays

Controls:

  • Parental/Vector-Transfected Cells: When studying a specific transporter expressed in a host cell line (e.g., CHO or Sf9 cells), the corresponding parental cell line or cells transfected with an empty vector serve as a crucial negative control. aacrjournals.org This allows researchers to subtract the background transport or binding that is not mediated by the transporter of interest. aacrjournals.org
  • Temperature Control (4°C): Performing uptake experiments at 4°C is a common method to distinguish between active, energy-dependent transport and passive diffusion. physiology.org At this low temperature, active transport processes are significantly inhibited, providing a baseline for passive uptake. physiology.org
  • Unlabeled Substrate Competition: The specificity of F-MTX binding or transport is often confirmed by competition assays using an excess of unlabeled MTX. nih.govresearchgate.net A significant reduction in the fluorescent signal in the presence of unlabeled MTX indicates that F-MTX is interacting with the same binding sites or transporters. nih.govresearchgate.net
  • Inhibition Strategies:

    A variety of chemical inhibitors are used to probe the involvement of specific transporters in F-MTX uptake and efflux.

  • MK-571: This compound is a well-known inhibitor of the multidrug resistance-associated protein (MRP) family of transporters. physiology.orgphysiology.org Its use in IEC-6 cells led to the enhanced accumulation of F-MTX, providing strong evidence for the involvement of an MRP-type transporter in its efflux. physiology.orgphysiology.org
  • Probenecid: Probenecid is a classical inhibitor of organic anion transporters (OATs). physiology.org
  • Taurocholate and Estradiol-17β-D-glucuronide (E217βG): These are known substrates and inhibitors of OATPs and MRPs. physiology.orgphysiology.org Their ability to inhibit the ATP-dependent transport of F-MTX into membrane vesicles expressing Mrp3 helped to confirm its role in F-MTX efflux. physiology.orgphysiology.org
  • Metabolic Inhibitors (e.g., Sodium Azide, Dinitrophenol): These compounds disrupt cellular energy production (ATP synthesis). nih.gov Their ability to inhibit F-MTX uptake in rat jejunum demonstrated that the transport process is energy-dependent. nih.gov
  • Specific Inhibitors for OATP Subtypes: To distinguish between the activities of different OATP isoforms, researchers have identified compounds with relative selectivity. For example, estropipate (B1671322) was found to be a more potent inhibitor of OATP1B1 compared to OATP1B3, while ursolic acid showed the opposite selectivity. nih.gov
  • Table 3: Controls and Inhibitors in F-MTX Research

    Strategy Agent/Condition Target/Purpose Example Application Reference
    Controls
    Parental Cells Vector-transfected cells To measure non-specific/background transport Comparing F-MTX uptake in OATP-expressing vs. wild-type CHO cells. nih.gov
    Temperature 4°C To inhibit active transport Differentiating active efflux from passive uptake in IEC-6 cells. physiology.org
    Competition Unlabeled Methotrexate To confirm specificity of binding/transport Inhibition of F-MTX uptake in rat jejunum. nih.gov
    Inhibitors
    MRP/ABCC Family MK-571 To block MRP-mediated efflux Increased F-MTX accumulation in IEC-6 cells. physiology.orgphysiology.org
    OATs Probenecid To inhibit organic anion transporters Studying F-MTX transport in dogfish shark choroid plexus. physiology.org
    OATPs/MRPs Taurocholate, E217βG To inhibit specific efflux pumps Inhibition of ATP-dependent F-MTX transport into Mrp3-expressing vesicles. physiology.orgphysiology.org
    Energy Metabolism Sodium Azide, Dinitrophenol To block ATP production Inhibition of F-MTX uptake in rat jejunum, indicating energy dependence. nih.gov
    OATP1B1 selective Estropipate To differentiate OATP1B1 and OATP1B3 activity Potent inhibition of OATP1B1-mediated F-MTX transport. nih.gov
    OATP1B3 selective Ursolic acid To differentiate OATP1B1 and OATP1B3 activity Preferential inhibition of OATP1B3-mediated F-MTX transport. nih.gov

    Spectroscopic Techniques for Quantitative Analysis (e.g., fluorescence intensity measurements)

    The fluorescent nature of F-MTX makes spectroscopic techniques, particularly those based on fluorescence, the cornerstone for its quantitative analysis in biological samples.

    Fluorescence Spectroscopy: This is the most direct method for detecting and quantifying F-MTX. The principle involves exciting the fluorescein moiety at its maximum absorption wavelength (around 494-497 nm) and measuring the emitted fluorescence at its peak emission wavelength (around 516-521 nm). nih.gov The intensity of the emitted light is directly proportional to the concentration of F-MTX, allowing for quantitative measurements. nih.govmdpi.com This technique is widely used in various assay formats, from cuvette-based measurements of solutions to plate-reader-based high-throughput screening. nih.govnih.gov

    Flow Cytometry: This powerful technique allows for the rapid, quantitative analysis of F-MTX uptake at the single-cell level. nih.govpnas.org Cells are incubated with F-MTX and then passed one by one through a laser beam. The fluorescence emitted by each cell is detected and quantified, providing information on the distribution of F-MTX uptake within a cell population. nih.govpnas.org Flow cytometry has been instrumental in identifying and characterizing methotrexate transport deficiencies in resistant cell lines. nih.govpnas.org

    High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: For more complex samples where F-MTX may need to be separated from other fluorescent compounds or metabolites, HPLC coupled with a fluorescence detector is the method of choice. physiology.orgijpsjournal.com The sample is first injected into an HPLC system, where F-MTX is separated from other components on a chromatography column. The eluate then passes through a fluorescence detector set at the appropriate excitation and emission wavelengths for F-MTX, allowing for its specific and sensitive quantification. physiology.orgijpsjournal.com

    Confocal Laser Scanning Microscopy: While often used for qualitative visualization of the subcellular localization of F-MTX, confocal microscopy can also be used for semi-quantitative analysis. physiology.org By measuring the fluorescence intensity in different regions of a cell or tissue, researchers can gain insights into the distribution and concentration of F-MTX in various compartments. physiology.orgphysiology.org

    Table 4: Spectroscopic Techniques for F-MTX Analysis

    Technique Principle Application Advantages Reference
    Fluorescence Spectroscopy Measures fluorescence intensity at specific excitation/emission wavelengths. Quantifying F-MTX in solution, high-throughput screening. Simple, sensitive, direct measurement. nih.govnih.gov
    Flow Cytometry Measures fluorescence of individual cells passing through a laser. Quantifying F-MTX uptake in cell populations, studying drug resistance. High-throughput, single-cell resolution, population analysis. nih.govpnas.org
    HPLC with Fluorescence Detection Separates F-MTX from other compounds before fluorescence detection. Quantifying F-MTX in complex biological matrices (e.g., cell lysates, plasma). High specificity and sensitivity, separation of metabolites. physiology.orgijpsjournal.com
    Confocal Microscopy Visualizes and quantifies fluorescence in specific subcellular locations. Studying the intracellular distribution of F-MTX. High spatial resolution, visualization of localization. physiology.orgphysiology.org

    Considerations for Fluorescein Quenching and pH Sensitivity in Biological Systems

    While the fluorescence of the fluorescein moiety is what makes F-MTX a valuable research tool, it also introduces certain complexities that must be addressed for accurate interpretation of data. These include fluorescence quenching and the pH sensitivity of fluorescein.

    Fluorescence Quenching: This phenomenon refers to any process that decreases the fluorescence intensity of a substance. In the context of F-MTX research, quenching can occur due to a variety of factors:

  • Interaction with Biological Molecules: The fluorescence of fluorescein can be quenched upon binding to certain proteins or other biological molecules. For example, the interaction of F-MTX with dihydrofolate reductase (DHFR) can lead to a change in fluorescence intensity. researchgate.net
  • Inner Filter Effect: At high concentrations, F-MTX itself can cause an inner filter effect, where the excitation or emission light is absorbed by other F-MTX molecules in the solution, leading to a non-linear relationship between concentration and fluorescence intensity. nih.govmdpi.com
  • Presence of Quenching Agents: Certain substances present in the biological environment can act as quenchers. For instance, studies have shown that methotrexate itself can quench the fluorescence of terbium-doped nanoparticles, a principle that has been exploited for MTX detection. rsc.org
  • To mitigate the effects of quenching, it is important to perform appropriate calibration experiments and to be aware of potential quenching agents in the experimental system.

    pH Sensitivity: The fluorescence of fluorescein is highly dependent on the pH of its environment. researchgate.netencyclopedia.pub The fluorescence intensity of fluorescein is maximal at alkaline pH and decreases significantly in acidic environments. nih.govnih.gov This is a critical consideration in biological experiments, as the pH can vary between different cellular compartments (e.g., cytoplasm vs. lysosomes).

  • Impact on Uptake Studies: When measuring F-MTX uptake, a decrease in fluorescence intensity could be misinterpreted as lower uptake, when in reality it might be due to the localization of F-MTX in an acidic organelle like the lysosome. Therefore, it is essential to consider the potential impact of intracellular pH on the measured fluorescence.
  • Calibration at Relevant pH: To obtain accurate quantitative data, it is crucial to perform fluorescence calibrations at the pH of the biological compartment being studied. For example, when studying transport into acidic vesicles, calibration curves should be generated at a similarly acidic pH.
  • Future Directions and Emerging Research Avenues for Fluoresceinated Methotrexate Analogues

    Development of Next-Generation Fluorescent Methotrexate (B535133) Probes with Enhanced Properties

    The utility of any fluorescent probe is fundamentally linked to its photophysical properties. The development of next-generation F-MTX analogues is focused on overcoming the limitations of traditional fluorescein-based probes, such as photobleaching and pH sensitivity. Research is moving towards creating probes with enhanced brightness, photostability, and tailored spectral properties.

    One promising direction is the conjugation of methotrexate to advanced fluorophores. For instance, the next-generation CF® Dyes, known for their high water-solubility, brightness, and photostability, have been successfully conjugated to methotrexate. nih.gov These newer probes offer significant advantages for long-term imaging experiments and for detection of low-abundance targets.

    Another area of development involves the synthesis of novel fluorescent derivatives with altered biological activities. For example, a dansyl-L-lysine analogue of methotrexate has been shown to be a potent inhibitor of dihydrofolate reductase (DHFR) and to exhibit enhanced fluorescence upon binding to the enzyme. nih.gov This property is particularly useful for developing "turn-on" probes that only fluoresce upon interaction with their target, thereby reducing background noise and increasing signal specificity.

    Future research will likely focus on creating a diverse palette of F-MTX analogues with a range of excitation and emission wavelengths. This will be crucial for multicolor imaging experiments, allowing for the simultaneous visualization of multiple cellular processes.

    Table 1: Comparison of Fluorescent Methotrexate Probes

    ProbeFluorophoreKey FeaturesPotential ApplicationsReference
    Fluorescein (B123965) Methotrexate (F-MTX) FluoresceinTraditional probe, widely used.Cellular uptake and localization studies. ontosight.ai
    CF® Dye Methotrexate Conjugates CF® Dyes (e.g., CF®488A, CF®568)High brightness, photostability, and water-solubility.Long-term live-cell imaging, quantitative analysis. biotium.com
    Dansyl-L-lysine Methotrexate DansylFluorescence enhancement upon binding to DHFR."Turn-on" probe for detecting DHFR activity. nih.gov
    γ-Fluoromethotrexate N/A (Fluorine substitution)Prevents γ-glutamylation.Studying the role of polyglutamylation in MTX efficacy and toxicity. acs.org

    Integration with Advanced Imaging Technologies (e.g., super-resolution microscopy)

    The diffraction limit of light has long been a barrier to visualizing the fine details of cellular structures. However, the advent of super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), has opened up new possibilities for imaging at the nanoscale. uba.aribidi.com The integration of F-MTX analogues with these advanced imaging technologies is a key area of future research.

    While direct applications of F-MTX in STED or PALM are still emerging, the principles are well-established. For these techniques to be effective, the fluorescent probes must possess specific photophysical properties, such as the ability to be switched between a fluorescent "on" state and a dark "off" state. uba.ar The development of photo-switchable F-MTX analogues will be a critical step in this direction.

    Initial studies have already demonstrated the potential of using super-resolution microscopy to visualize methotrexate-loaded nanoparticles within cells, providing unprecedented detail on their subcellular localization. cuni.cz Future work will likely involve the use of F-MTX analogues to directly visualize the interaction of methotrexate with its molecular targets, such as DHFR, at a level of detail previously unattainable. This could provide critical insights into the mechanisms of drug action and resistance.

    Application in High-Throughput Screening for Modulators of Folate Transport and Metabolism

    High-throughput screening (HTS) is a powerful tool in drug discovery, allowing for the rapid testing of large libraries of compounds for their effects on a specific biological target or pathway. acs.org F-MTX has already been utilized in flow cytometry-based assays to screen for cells with altered antifolate resistance, a form of HTS. nih.gov

    The future will see the expansion of these HTS applications to identify and characterize modulators of folate transport and metabolism. For example, F-MTX-based assays could be used to screen for compounds that inhibit or enhance the activity of folate transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.gov This could lead to the discovery of new drugs that can overcome methotrexate resistance or enhance its therapeutic efficacy.

    Furthermore, HTS assays using F-MTX could be developed to screen for inhibitors of enzymes involved in folate metabolism beyond DHFR. This could uncover novel drug targets and lead to the development of new classes of antifolate drugs with improved selectivity and reduced side effects. The quantitative nature of fluorescence-based assays makes them particularly well-suited for HTS, allowing for the precise measurement of compound potency and efficacy.

    Elucidation of Complex Biological Pathways Beyond DHFR Inhibition and Folate Transport

    While the primary mechanism of action of methotrexate is the inhibition of DHFR, it is becoming increasingly clear that its biological effects are far more complex. drugbank.com F-MTX analogues provide a powerful tool to dissect these complex biological pathways and to identify off-target effects of the drug.

    For instance, studies have used F-MTX to investigate the effects of methotrexate on purine (B94841) and pyrimidine (B1678525) metabolism, as well as on cell cycle progression. nih.gov By tracking the localization and concentration of F-MTX within different cellular compartments, researchers can gain a more complete understanding of how the drug perturbs these fundamental cellular processes.

    Future research may focus on using F-MTX in combination with other fluorescent probes to simultaneously visualize multiple components of a signaling pathway. This could reveal novel interactions and regulatory mechanisms that are affected by methotrexate treatment. Additionally, F-MTX could be used in proteomic studies to identify proteins that interact with the drug, potentially uncovering new therapeutic targets. rsc.org

    Role in Studying Multidrug Resistance Mechanisms and Reversal Strategies

    Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs from the cell. nih.gov F-MTX has proven to be an invaluable tool for studying the role of these transporters in methotrexate resistance. physiology.org

    Studies have shown that F-MTX is a substrate for several MRP (multidrug resistance-associated protein) family members, including MRP1, MRP2, and MRP3. physiology.orgphysiology.orgnih.gov By measuring the efflux of F-MTX from cells, researchers can assess the activity of these transporters and screen for compounds that inhibit their function. This has led to the identification of several MDR reversal agents.

    Future research in this area will likely focus on developing F-MTX analogues with improved properties for studying specific ABC transporters. This could involve creating probes that are selective for a particular transporter or that have enhanced fluorescence properties for more sensitive detection of efflux activity. Furthermore, F-MTX could be used in combination with other fluorescent probes to study the interplay between different MDR mechanisms.

    Table 2: ABC Transporters Involved in Fluoresceinated Methotrexate Efflux

    TransporterFamilyRole in F-MTX EffluxResearch FindingsReference
    MRP1 (ABCC1) ABCEfflux of F-MTX from cells.Implicated in resistance to methotrexate. physiology.org
    MRP2 (ABCC2) ABCMediates secretion of F-MTX.F-MTX is a substrate for Mrp2-mediated transport. nih.gov
    MRP3 (ABCC3) ABCEfflux of F-MTX from intestinal cells.Mediates basolateral efflux in intestinal crypt cells. physiology.org
    BCRP (ABCG2) ABCPotential role in F-MTX transport.Methotrexate interacts with BCRP marker substrates. acs.org

    Q & A

    Basic Research Questions

    Q. What are the key methodological considerations for synthesizing fluoresceinated methotrexate (F-MTX) and validating its purity?

    • This compound is synthesized by conjugating methotrexate (MTX) with fluorescein isothiocyanate (FITC) via amine-reactive chemistry. Critical steps include:

    • Purification : Use size-exclusion chromatography or dialysis to remove unreacted FITC.
    • Characterization : Validate purity via HPLC (e.g., C18 reverse-phase column with UV/fluorescence detection) and confirm molecular weight via mass spectrometry .
    • Fluorescence validation : Measure quantum yield and stability under physiological conditions (e.g., pH 7.4 buffer) to ensure minimal quenching .

    Q. How can researchers detect and quantify F-MTX in biological matrices like plasma or cell lysates?

    • Spectrofluorimetry : Use carbon-dot-based sensors to exploit Förster resonance energy transfer (FRET) between F-MTX and carbon dots, achieving detection limits as low as 0.1 nM .
    • HPLC : Pair with fluorescence detectors (excitation/emission: 495/520 nm) for high specificity. Validate linearity (e.g., 1–1000 nM) and recovery rates (>90%) in spiked plasma samples .
    • Data normalization : Include internal standards (e.g., deuterated MTX) to correct for matrix effects .

    Advanced Research Questions

    Q. How can F-MTX be used to study folate receptor (FR) binding dynamics in cancer cells, and what experimental controls are critical?

    • Competitive binding assays : Co-incubate F-MTX with excess unlabeled MTX to confirm receptor specificity. Measure fluorescence intensity via flow cytometry or confocal microscopy .
    • FR-α knockdown controls : Use siRNA or CRISPR to reduce FR-α expression and validate reduced F-MTX uptake .
    • Kinetic analysis : Apply Scatchard plots to calculate binding affinity (Kd) and compare with unmodified MTX to assess labeling effects .

    Q. What are common sources of data contradiction in F-MTX studies, and how can they be resolved?

    • Fluorescence interference : Cellular autofluorescence or pH-dependent quenching can distort results. Mitigate by:

    • Pre-treating cells with trypan blue to quench extracellular fluorescence .
    • Using time-resolved fluorescence to distinguish F-MTX signals from background .
      • Cross-reactivity : F-MTX may bind non-specifically to albumin or other serum proteins. Validate via:
    • SDS-PAGE with fluorescence imaging to identify protein-bound F-MTX .
    • Competitive ELISA using anti-FITC antibodies .

    Q. How can researchers optimize protocols for real-time tracking of F-MTX in vivo?

    • Animal models : Use FR-overexpressing xenografts (e.g., KB cells) and administer F-MTX intravenously. Monitor biodistribution via fluorescence tomography .
    • Pharmacokinetic parameters : Calculate clearance rates using compartmental modeling (e.g., two-compartment model) and correlate with tumor uptake .
    • Artifact minimization : Employ spectral unmixing to separate F-MTX signals from tissue autofluorescence .

    Methodological Comparison Table

    Parameter Spectrofluorimetry HPLC Confocal Microscopy
    Sensitivity 0.1 nM (carbon-dot-enhanced) 1 nM 10 nM (tissue-dependent)
    Throughput High (96-well plates)Moderate (20 samples/day)Low (single-cell resolution)
    Key Limitation pH/autofluorescence interferenceMatrix effects require SPELimited depth penetration

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.